Kdoam-25 citrate is a potent and selective inhibitor of histone lysine demethylases 5, specifically targeting KDM5A, KDM5B, KDM5C, and KDM5D. This compound has garnered attention for its significant efficacy in inhibiting these enzymes, with half maximal inhibitory concentration (IC50) values reported at 71 nM for KDM5A, 19 nM for KDM5B, 69 nM for KDM5C, and 69 nM for KDM5D . The chemical structure of Kdoam-25 citrate is represented by the molecular formula C21H33N5O9 and a molecular weight of approximately 499.51 g/mol .
Kdoam-25 citrate is synthesized from 2-(2-dimethylamino)ethylamino-2-oxoethylamine, isonicotinamide, and citric acid. The synthesis typically employs solvents such as dimethyl sulfoxide and water, followed by purification through crystallization. The compound is commercially available from various suppliers for research purposes.
Kdoam-25 citrate is classified as a histone demethylase inhibitor and falls under the category of epigenetic modulators. Its specific action on the KDM5 family of enzymes places it within a niche of compounds utilized in cancer research and gene expression studies.
The synthesis of Kdoam-25 citrate involves several key steps:
The industrial production of Kdoam-25 citrate mirrors laboratory synthesis but is conducted on a larger scale with stringent quality control measures to ensure product consistency and efficacy.
Kdoam-25 citrate primarily undergoes substitution reactions due to its reactive amine and amide groups. It does not exhibit significant oxidation or reduction reactions under standard laboratory conditions.
Common reagents used in reactions involving Kdoam-25 include dimethyl sulfoxide and various acids or bases for pH adjustments. These reactions are typically performed at room temperature or slightly elevated temperatures .
The major products formed from reactions involving Kdoam-25 citrate include various methylated derivatives resulting from its interactions with histone lysine demethylases.
Kdoam-25 citrate inhibits the activity of histone lysine demethylases 5 by binding to their active sites. This inhibition leads to an increase in global H3K4 methylation at transcriptional start sites, thereby affecting gene expression and cellular proliferation . Specifically, the compound's selectivity for the KDM5 family allows it to modulate epigenetic regulation effectively.
Kdoam-25 citrate is typically stored at temperatures between 2°C to 8°C under nitrogen to maintain stability. The compound appears as a white to off-white powder in its solid state .
Key chemical properties include:
Kdoam-25 citrate has several scientific applications:
KDOAM-25 citrate functions as a high-affinity inhibitor of the KDM5 (JARID1) subfamily of histone lysine demethylases, comprising KDM5A, KDM5B, KDM5C, and KDM5D. These enzymes catalyze the removal of methyl groups from tri-, di-, and mono-methylated histone H3 lysine 4 (H3K4me3/2/1), a modification tightly linked to transcriptional activation. Biochemical analyses reveal sub-100 nM inhibitory concentrations for all KDM5 paralogs, with exceptional potency against KDM5B (half maximal inhibitory concentration = 19 nM) [1] [3] [10]. This pan-KDM5 inhibition elevates global H3K4me3 levels in cellular systems, disrupting gene repression programs critical for cell cycle progression and differentiation. The compound’s efficacy is demonstrated in multiple myeloma models, where it reduces proliferation with a half maximal effective concentration of ~30–50 μM after sustained exposure [1] [6].
Table 1: Inhibitory Potency of KDOAM-25 Citrate Against KDM5 Enzymes
| Enzyme | Alternative Name | IC₅₀ (nM) |
|---|---|---|
| KDM5A | JARID1A/RBP2 | 71 |
| KDM5B | JARID1B/PLU1 | 19 |
| KDM5C | JARID1C/SMCX | 69 |
| KDM5D | JARID1D/SMCY | 69 |
The molecular efficacy of KDOAM-25 citrate arises from its competitive disruption of the catalytic core within KDM5 enzymes. These Fe(II)- and 2-oxoglutarate (2OG)-dependent oxygenases utilize a conserved Jumonji C (JmjC) domain to oxidatively demethylate H3K4. Structural analyses indicate that KDOAM-25 citrate occupies the 2OG-binding pocket through its pyridine-2-carboxamide core, chelating the active site Fe(II) ion via its carbonyl and pyridyl nitrogen atoms [1] [4]. This coordination prevents 2OG cosubstrate binding and subsequent generation of the reactive Fe(IV)-oxo intermediate required for demethylation. Hydrophobic extensions from the core scaffold engage with subpockets typically accommodating histone substrates, further stabilizing the enzyme-inhibitor complex. Notably, the citrate salt formulation enhances cellular permeability and solubility, facilitating intracellular delivery of the active moiety [6] [10].
Accumulation of H3K4me3 at transcriptional start sites represents a primary consequence of KDM5 inhibition. Genome-wide chromatin immunoprecipitation studies demonstrate that KDOAM-25 citrate induces hypermethylation of H3K4me3 specifically concentrated at promoter-proximal regions and enhancers. In MM1S multiple myeloma cells, treatment elevates H3K4me3 levels by approximately 2-fold at these regulatory elements, correlating with reactivation of silenced tumor suppressor genes and cell cycle regulators [1] [9]. This chromatin remodeling triggers a G₁-phase arrest, characterized by upregulated cyclin-dependent kinase inhibitors (e.g., p21) and downregulated cyclins. The delayed cellular response (5–7 days) suggests that sustained epigenetic reprogramming, rather than acute toxicity, underlies the anti-proliferative effects [1] [6].
A defining feature of KDOAM-25 citrate is its exceptional selectivity for KDM5 enzymes over related JmjC-domain demethylases. Screening against 55 non-epigenetic targets (kinases, GPCRs, transporters) revealed no significant off-target activity. Within the JmjC family, KDOAM-25 citrate exhibits weak inhibition of KDM4C (half maximal inhibitory concentration = 4.8 μM) and KDM2B (half maximal inhibitory concentration = 4.4 μM), representing >50-fold selectivity versus KDM5B [1] [3]. This specificity is attributed to structural differences in the 2OG-binding cleft; KDM4 enzymes possess a more constricted active site that poorly accommodates the inhibitor’s aminomethylpyridine extension. Cellular immunofluorescence assays confirm this selectivity: KDOAM-25 citrate elevates H3K4me3 without altering H3K9me3 or H3K27me3 marks governed by KDM4 or KDM6 subfamilies [1] [5].
Table 2: Selectivity Profiling of KDOAM-25 Citrate
| Enzyme Family | Representative Enzyme | IC₅₀ | Selectivity vs. KDM5B |
|---|---|---|---|
| KDM5 | KDM5B | 19 nM | 1-fold |
| KDM4 | KDM4C | 4.8 μM | >250-fold |
| KDM2 | KDM2B | 4.4 μM | >230-fold |
| KDM6 | KDM6A | >10 μM | >500-fold |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6